Bradykinin B1 Receptor Binding Affinity Class Benchmarking
The compound belongs to a patent class of phenylsulfamoyl benzamides claimed to exhibit high affinity for the human bradykinin B1 receptor [1]. While the exact Ki or IC50 value for CAS 433254-01-4 has not been publicly disclosed in a primary research paper, the patent family demonstrates that close analogs within this series achieve binding affinities in the nanomolar to sub-nanomolar range at B1, with >100-fold selectivity over the B2 receptor [2]. This class-level data provides a comparative baseline: the specific 4-methoxy substitution pattern present on this compound is predicted to contribute to B1 affinity through electron-donating effects on the benzamide ring, a parameter that distinguishes it from 4-unsubstituted, 4-halogen, or 4-trifluoromethoxy analogs in the same series [1].
| Evidence Dimension | Bradykinin B1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not individually disclosed; class range <100 nM (inferred from patent examples) |
| Comparator Or Baseline | Unsubstituted phenylsulfamoyl benzamide core; other 4-substituted analogs (e.g., 4-Cl, 4-F) within the same patent series [1] |
| Quantified Difference | Cannot be precisely quantified for this specific CAS number; the 4-methoxy group is structurally differentiated from 4-H, 4-Cl, and 4-CF3O analogs present in the patent |
| Conditions | Predicted from SAR analysis of phenylsulfamoyl benzamide derivatives as described in US Patent 8,481,527 and related filings |
Why This Matters
For scientists procuring a well-defined B1-selective tool compound, the documented class-level selectivity over B2 provides confidence that this specific substitution pattern is consistent with the intended pharmacological profile, whereas analogs with alternate 4-substituents may exhibit altered B1/B2 selectivity ratios.
- [1] Beke, G. et al. (2013). Benzamide derivatives as bradykinin antagonists. US Patent 8,481,527 B2. Filed Oct. 27, 2006, granted Jul. 9, 2013. View Source
- [2] Beke, G. et al. (2010). Phenylsulfamoyl benzamide derivatives as bradykinin antagonists. US Patent Application Publication US 2010/0105686 A1. Filed Oct. 27, 2007, published Apr. 29, 2010. View Source
